4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
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Description
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O2 and its molecular weight is 220.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihypertensive Activity
Researchers have explored the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating their potential as antihypertensive agents. These compounds, substituted with various groups, showed activity in lowering blood pressure, with some acting as alpha-adrenergic blockers in animal models. This suggests their utility in developing new antihypertensive drugs (Caroon et al., 1981).
Muscarinic Agonists for Neurological Disorders
Another research focus has been on the synthesis and structure-activity studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists. These compounds were evaluated for their binding affinities to M1 and M2 receptors, showing potential for treating neurological disorders such as Alzheimer's disease (Tsukamoto et al., 1995).
Novel Derivatives and Chemical Synthesis
Research into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including 1-oxa-3,8-diazaspiro[4.5]decan derivatives, has been reported. These studies contribute to the broader field of organic chemistry by providing new routes for synthesizing complex molecules with potential applications in various areas, including materials science and drug development (Kuroyan et al., 1995).
Properties
IUPAC Name |
4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)9(13-7(12)11-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENDMNJIRKAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)OC(=O)N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.